Tyrocidine A

Descripción general

Descripción

Tyrocidine A is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is one of the major components of tyrothricin, a mixture that also includes gramicidin. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria. It was one of the first antibiotics to be discovered and has played a significant role in the development of antimicrobial therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tyrocidine A involves nonribosomal peptide synthetases, which are large enzyme complexes that assemble the peptide without the need for ribosomes. The process begins with the activation of amino acids by adenylation, followed by their incorporation into the growing peptide chain through thiolation and condensation reactions. The final step involves cyclization to form the cyclic decapeptide structure .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Brevibacillus brevis under controlled conditions. The bacteria are cultured in nutrient-rich media, and the antibiotic is extracted from the culture broth using solvent extraction and purification techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Tyrocidine A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino acid residues, potentially altering the peptide’s activity.

Reduction: Reduction reactions can affect the disulfide bonds within the peptide, impacting its stability and function.

Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents like carbodiimides.

Major Products: The major products of these reactions include modified peptides with altered antibacterial activity and stability. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield peptides with reduced disulfide bonds .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Tyrocidine A is known for its ability to disrupt bacterial membranes, making it effective against a range of pathogenic bacteria. Its mechanism involves the formation of ion-conducting pores in bacterial membranes, leading to cell lysis. This characteristic is particularly valuable in an era where antibiotic resistance is a growing concern. Research indicates that this compound and its analogues exhibit minimal resistance development, which is crucial for long-term therapeutic use .

Table 1: Antibacterial Efficacy of this compound and Its Analogues

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 μg/mL |

| This compound | Escherichia coli | 2 μg/mL |

| Analogue 1 | Staphylococcus aureus | 0.5 μg/mL |

| Analogue 2 | Escherichia coli | 1 μg/mL |

Structural Modifications and Analogues

To enhance the antibacterial activity of this compound, researchers have synthesized various analogues through modifications of its amino acid sequence. Studies demonstrate that small changes in hydrophobicity and amphipathicity can lead to significant improvements in antibacterial potency. For instance, certain analogues have shown up to 8-fold increases in activity against gram-positive bacteria compared to the parent compound .

Case Study: Alanine Substitution Screen

- Researchers conducted an alanine substitution screen on this compound, systematically replacing specific amino acids to evaluate their impact on antibacterial activity.

- Results indicated that increasing amphipathicity generally correlated with enhanced antibacterial efficacy, although excessive alterations led to diminished activity .

Biocatalysis and Pharmaceutical Applications

This compound's structure has also been utilized in biocatalysis for pharmaceutical applications. The enzyme systems involved in the biosynthesis of this compound can be harnessed for the production of novel compounds with tailored properties. This approach allows for the generation of a library of analogues that can be screened for improved therapeutic profiles .

Challenges and Future Directions

Despite its promising applications, the use of this compound is limited by its hemolytic properties when used topically. Research continues to focus on minimizing these side effects while maximizing antibacterial efficacy. Future studies are expected to explore:

- The development of non-toxic derivatives.

- Combination therapies that leverage the unique action of this compound alongside other antibiotics to enhance overall effectiveness against resistant strains.

Mecanismo De Acción

Tyrocidine A exerts its antibacterial effects by disrupting the cell membrane of bacteria. It integrates into the lipid bilayer, forming pores that increase membrane permeability. This leads to leakage of cellular contents and ultimately cell death. The peptide’s amphipathic nature, with both hydrophobic and hydrophilic faces, allows it to interact effectively with the lipid bilayer .

Comparación Con Compuestos Similares

Gramicidin: Another component of tyrothricin, known for its ability to form ion channels in membranes.

Polymyxin: A cyclic peptide antibiotic that also targets bacterial membranes.

Bacitracin: A peptide antibiotic that interferes with cell wall synthesis

Uniqueness of Tyrocidine A: this compound is unique due to its specific cyclic decapeptide structure and its potent membrane-disrupting activity. Unlike some other antibiotics, it does not easily induce resistance in bacteria, making it a valuable tool in antimicrobial research and applications .

Actividad Biológica

Tyrocidine A, a cyclic decapeptide antibiotic discovered in the 1930s, is renowned for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, examining its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits a unique amphipathic structure, characterized by a hydrophobic face and a hydrophilic face. This configuration enables the compound to integrate into bacterial membranes, leading to membrane disruption and cell lysis. The high-resolution crystal structure of this compound reveals that it forms an amphipathic homodimer, with four beta strands creating a highly curved antiparallel beta sheet .

Mechanism of Membrane Interaction

The interaction of this compound with bacterial membranes involves:

- Insertion into the lipid bilayer : The amphipathic nature allows this compound to penetrate the membrane.

- Formation of pores : Once integrated, it disrupts membrane integrity by forming pores that lead to ion leakage and cell death.

- Low likelihood of resistance : Since it targets the lipid bilayer rather than specific macromolecules, bacteria would need extensive changes to their membranes to develop resistance .

Antibacterial Activity

This compound is effective against a wide range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Its minimum inhibitory concentration (MIC) values vary depending on the strain but generally indicate strong antibacterial activity.

Comparative Antibacterial Potency

The following table summarizes the MIC values of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 |

| Bacillus subtilis | 1 - 4 |

| Enterococcus faecalis | 2 - 8 |

| Escherichia coli | >256 |

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of this compound can enhance its antibacterial properties. Analogues with specific amino acid substitutions have shown improved activity:

- Compound 2 : Exhibited 2 to 8-fold increased potency over this compound against various pathogens.

- Compound 5 : Demonstrated broad-spectrum activity with MIC values significantly lower than those for this compound .

Key Findings from SAR Studies

- Increasing amphipathicity through hydrophobic or hydrophilic modifications enhances antibacterial activity.

- The hemolytic activity associated with this compound limits its therapeutic use; however, analogues with reduced hemolytic effects have been developed .

Case Studies

-

Membrane Disruption in Staphylococcus aureus :

In a study using surface plasmon resonance, this compound was shown to bind tightly to mimetic bacterial membranes. This binding resulted in significant potassium efflux from the bacteria, confirming its mechanism of action as a membrane disruptor . -

Development of Analogues :

Researchers have synthesized various analogues of this compound to explore their potential as new antibiotics. Notably, modifications that increase positive charge or alter hydrophobicity have led to compounds with enhanced antibacterial properties while maintaining low hemolytic activity .

Propiedades

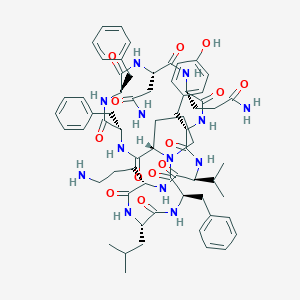

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXRBRIWJGAPDU-BBVRJQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N13O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163885 | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-70-5, 8011-61-8 | |

| Record name | Tyrocidine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrocidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROCIDINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.